sodium N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]-oxomethyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate sodium N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]-oxomethyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19742243
InChI: InChI=1S/C14H14F3N5O6S.Na/c1-26-9-6-10(27-2)20-12(19-9)21-13(23)22-29(24,25)11-8(4-3-5-18-11)28-7-14(15,16)17;/h3-6H,7H2,1-2H3,(H2,19,20,21,22,23,24,25);/q;+1/p-1
SMILES:
Molecular Formula: C14H13F3N5NaO6S
Molecular Weight: 459.34 g/mol

sodium N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]-oxomethyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate

CAS No.:

Cat. No.: VC19742243

Molecular Formula: C14H13F3N5NaO6S

Molecular Weight: 459.34 g/mol

* For research use only. Not for human or veterinary use.

sodium N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]-oxomethyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate -

Specification

Molecular Formula C14H13F3N5NaO6S
Molecular Weight 459.34 g/mol
IUPAC Name sodium;N-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]-3-(2,2,2-trifluoroethoxy)pyridine-2-sulfonimidate
Standard InChI InChI=1S/C14H14F3N5O6S.Na/c1-26-9-6-10(27-2)20-12(19-9)21-13(23)22-29(24,25)11-8(4-3-5-18-11)28-7-14(15,16)17;/h3-6H,7H2,1-2H3,(H2,19,20,21,22,23,24,25);/q;+1/p-1
Standard InChI Key VHYGNEHURXFXSU-UHFFFAOYSA-M
Canonical SMILES COC1=CC(=NC(=N1)NC(=O)N=S(=O)(C2=C(C=CC=N2)OCC(F)(F)F)[O-])OC.[Na+]

Introduction

Chemical Identification and Structural Analysis

Molecular Composition and Formula

The compound’s molecular formula is C₁₄H₁₃F₃N₅NaO₆S, with a molecular weight of 459.34 g/mol. Its IUPAC name reflects its intricate architecture: sodium;N-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]-3-(2,2,2-trifluoroethoxy)pyridine-2-sulfonimidate. The structure comprises two aromatic systems:

  • A 4,6-dimethoxy-2-pyrimidinyl group, where methoxy (-OCH₃) substituents enhance electron density and influence reactivity.

  • A 3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate moiety, featuring a sulfonimidate group (-N=S(=O)(O⁻)) and a trifluoroethoxy (-OCH₂CF₃) chain, which introduces steric and electronic effects .

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number199119-58-9
Molecular FormulaC₁₄H₁₃F₃N₅NaO₆S
Molecular Weight459.34 g/mol
SMILESCOC1=CC(=NC(=N1)NC(=O)N=S(=O)(C2=C(C=CC=N2)OCC(F)(F)F)[O-])OC.[Na+]
InChI KeyVHYGNEHURXFXSU-UHFFFAOYSA-M

Synthesis and Reaction Pathways

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/Conditions
1CyclizationEthyl cyanoacetate, urea, Na/ROH
2MethoxylationDimethyl sulfate, NaOH, DMF
3Sulfonimidate CouplingSulfonimidate chloride, base, solvent

Physicochemical Properties

Spectral Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry data are critical for structural validation. For related compounds, such as 4-amino-2,6-dimethoxypyrimidine, characteristic signals include:

  • ¹H NMR: δ 3.73 ppm (OCH₃), δ 5.35 ppm (CH₃), δ 6.61 ppm (NH₂) .

  • ¹³C NMR: δ 171.2 ppm (C=O), δ 53.9 ppm (OCH₃) .
    For the target compound, the trifluoroethoxy group would exhibit distinct ¹⁹F NMR signals near δ -75 ppm, while sulfonimidate sulfur environments might appear in ³³S NMR.

Solubility and Stability

The sodium salt form enhances water solubility, making it suitable for aqueous reaction conditions. Stability under ambient conditions is likely moderate, requiring storage at 2–8°C to prevent hydrolysis of the sulfonimidate group.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s bifunctional structure positions it as a key intermediate in drug discovery:

  • Sulfonimidate Functionality: Serves as a leaving group in nucleophilic substitution reactions, enabling conjugation with biomolecules or other pharmacophores.

  • Trifluoroethoxy Group: Enhances metabolic stability and membrane permeability, a common strategy in antiviral and anticancer agents .

ApplicationMechanism of Action
Enzyme InhibitionBinding to ATP pockets of kinases
Receptor ModulationAllosteric modulation of GPCRs

Future Directions and Research Gaps

Opportunities for Optimization

  • Green Chemistry: Replace volatile solvents (e.g., DMF) with ionic liquids or water-based systems .

  • Catalytic Methods: Explore transition metal catalysts for milder reaction conditions.

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